molecular formula C21H26N2OS2 B118732 Mesoridazine CAS No. 5588-33-0

Mesoridazine

Cat. No.: B118732
CAS No.: 5588-33-0
M. Wt: 386.6 g/mol
InChI Key: SLVMESMUVMCQIY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mesoridazine is a phenothiazine antipsychotic . It primarily targets the dopamine D2 receptors , which play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.

Mode of Action

This compound acts by blocking postsynaptic CNS dopamine receptors . This blockade of dopamine receptors in certain pathways of the brain leads to a reduction of symptoms such as hallucinations, delusions, and disorganized thinking associated with psychotic disorders like schizophrenia .

Biochemical Pathways

This compound, like other phenothiazines, acts indirectly on the reticular formation , reducing neuronal activity without affecting its intrinsic ability to activate the cerebral cortex . This action results in a spectrum of pharmacodynamic actions typical of a major tranquilizer, including the inhibition of spontaneous motor activity, prolongation of sleeping time, and antagonism of certain excitatory effects .

Pharmacokinetics

This compound is administered orally or intravenously . It is metabolized in the liver and kidneys, and its elimination half-life is between 24 to 48 hours . The drug is excreted through biliary and renal routes . Its protein binding is relatively low at 4% , which may influence its bioavailability and distribution in the body.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It inhibits spontaneous motor activity, prolongs sleeping time, produces spindles and block of arousal reaction in the EEG, and is effective in blocking spinal reflexes . It also shows a moderate adrenergic blocking activity and antagonizes 5-hydroxytryptamine in vivo . These effects contribute to its antipsychotic properties.

Biochemical Analysis

Biochemical Properties

Mesoridazine is a dopaminergic antagonist, with a Kd value of 19 nM for the dopamine D2 receptor . It exhibits stronger inhibition on pre- and postsynaptic dopamine receptors which modulate dopamine and acetylcholine release .

Cellular Effects

This compound has a spectrum of pharmacodynamic actions typical of a major tranquilizer . It inhibits spontaneous motor activity in mice, prolongs thiopental and hexobarbital sleeping time in mice, and produces spindles and block of arousal reaction in the EEG of rabbits . It shows a moderate adrenergic blocking activity in vitro and in vivo and antagonizes 5-hydroxytryptamine in vivo .

Molecular Mechanism

This compound acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex . This action is common with other phenothiazines .

Temporal Effects in Laboratory Settings

It is known that this compound inhibits spontaneous motor activity in mice, prolongs thiopental and hexobarbital sleeping time in mice, and produces spindles and block of arousal reaction in the EEG of rabbits .

Dosage Effects in Animal Models

It is known that symptoms of overdose may include emesis, muscle tremors, decreased food intake, and death associated with aspiration of oral-gastric contents into the respiratory system .

Metabolic Pathways

This compound is metabolized in the liver and kidneys

Transport and Distribution

It is known that this compound is administered orally or intravenously .

Subcellular Localization

It is known that this compound acts indirectly on reticular formation, which is a set of interconnected nuclei that are located throughout the brainstem .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesoridazine can be synthesized from 2-methylthiophenothiazine. The synthetic route involves treating 2-methylthiophenothiazine with acetic anhydride to form a protected amide, which is then oxidized using hydrogen peroxide. The acetyl protecting group is removed with potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine. The side chain is introduced by alkylation with 2-(2-chloroethyl)-1-methylpiperidine in the presence of sodamide, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound typically follow the synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. The process involves multiple steps, including protection, oxidation, deprotection, and alkylation, each requiring specific reagents and conditions .

Chemical Reactions Analysis

Properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVMESMUVMCQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023265
Record name Mesoridazine
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Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesoridazine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO PALE YELLOW CRYSTALLINE POWDER; FAINT ODOR; DECOMP @ ABOUT 178 °C; 1 G SOL IN 20 ML WATER, ABOUT 30 ML ALC, IN 8 ML CHLOROFORM, ABOUT 6.6 ML METHANOL /BESYLATE/, 7.67e-02 g/L
Record name MESORIDAZINE
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Record name Mesoridazine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Based upon animal studies, mesoridazine, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action., ...MECHANISM OF ACTION OF ANTIPSYCHOTIC DRUGS WITH RESPECT TO THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/
Record name Mesoridazine
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Color/Form

Oily product

CAS No.

5588-33-0
Record name Mesoridazine
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Record name Mesoridazine
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Record name MESORIDAZINE
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Record name MESORIDAZINE
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Record name Mesoridazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Crystals from ethyl acetate; MP: 115-120 °C /tartrate/
Record name MESORIDAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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